molecular formula C12H16F2N2O2S B4685479 1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-methoxyethyl)thiourea

1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-methoxyethyl)thiourea

Cat. No.: B4685479
M. Wt: 290.33 g/mol
InChI Key: JIHZMZZEGOLQMQ-UHFFFAOYSA-N
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Description

1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-methoxyethyl)thiourea is an organic compound with the molecular formula C12H16F2N2O2S It is a thiourea derivative, characterized by the presence of a difluoromethoxy group and a methoxyethyl group attached to the thiourea core

Properties

IUPAC Name

1-[2-(difluoromethoxy)-5-methylphenyl]-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2S/c1-8-3-4-10(18-11(13)14)9(7-8)16-12(19)15-5-6-17-2/h3-4,7,11H,5-6H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHZMZZEGOLQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-methoxyethyl)thiourea typically involves the reaction of 2-(difluoromethoxy)-5-methylaniline with 2-methoxyethyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-methoxyethyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-methoxyethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various thiourea-based catalysts and ligands.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its unique chemical structure makes it a candidate for the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(3,4-dimethylphenyl)thiourea
  • 1-[[[2-(difluoromethoxy)phenyl]-oxomethyl]amino]-3-(3-methylphenyl)thiourea

Uniqueness

1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-methoxyethyl)thiourea is unique due to the presence of both difluoromethoxy and methoxyethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-methoxyethyl)thiourea
Reactant of Route 2
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1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(2-methoxyethyl)thiourea

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